molecular formula C7H10ClN3 B2392223 1-(Pyrimidin-4-yl)cyclopropan-1-amine hydrochloride CAS No. 1246740-94-2

1-(Pyrimidin-4-yl)cyclopropan-1-amine hydrochloride

Cat. No.: B2392223
CAS No.: 1246740-94-2
M. Wt: 171.63
InChI Key: SXZJZLFGMTZPPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pyrimidin-4-yl)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C7H10ClN3 and a molecular weight of 171.63 g/mol It is a hydrochloride salt form of 1-(pyrimidin-4-yl)cyclopropan-1-amine, characterized by a cyclopropane ring attached to a pyrimidine moiety

Preparation Methods

The synthesis of 1-(pyrimidin-4-yl)cyclopropan-1-amine hydrochloride typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an appropriate alkene with a diazo compound in the presence of a catalyst.

    Amination: The cyclopropane intermediate is then subjected to amination, where an amine group is introduced.

    Pyrimidine Attachment: The amine-functionalized cyclopropane is then reacted with a pyrimidine derivative to form the desired product.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

1-(Pyrimidin-4-yl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-(Pyrimidin-4-yl)cyclopropan-1-amine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.

    Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(pyrimidin-4-yl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are the subject of ongoing research .

Comparison with Similar Compounds

1-(Pyrimidin-4-yl)cyclopropan-1-amine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of a cyclopropane ring and a pyrimidine moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-pyrimidin-4-ylcyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3.ClH/c8-7(2-3-7)6-1-4-9-5-10-6;/h1,4-5H,2-3,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZJZLFGMTZPPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=NC=NC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of tert-butyl 1-(pyrimidin-4-yl)cyclopropylcarbamate (0.100 g, 0.425 mmol, 1.0 eq), in 4.0 M HCl in 1,4-dioxane (4.0 ml) was stirred at r.t. for 5 hr. The reaction mixture was concentrated completely and the HCl salt was taken to next step.
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

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